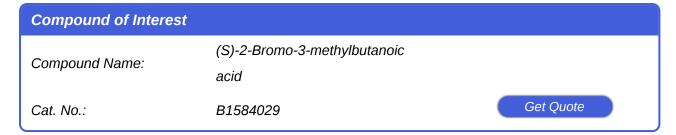


CAS number and molecular formula of (S)-2-Bromo-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: (S)-2-Bromo-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-Bromo-3-methylbutanoic acid**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its metabolic fate through glutathione conjugation. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

(S)-2-Bromo-3-methylbutanoic acid is a chiral halogenated carboxylic acid. It is the (S)-enantiomer of 2-bromo-3-methylbutanoic acid, also known as α -bromoisovaleric acid.



Identifier	Value	
Chemical Name	(S)-2-Bromo-3-methylbutanoic acid	
CAS Number	26782-75-2	
Molecular Formula	C5H9BrO2	
Molecular Weight	181.03 g/mol	
Synonyms	(S)-(-)-2-Bromo-3-methylbutyric acid, (S)-α- Bromoisovaleric acid	

Racemic Mixture Identifier	Value	
Chemical Name	2-Bromo-3-methylbutanoic acid	
CAS Number	565-74-2	
Synonyms	α-Bromoisovaleric acid, 2-Bromoisovaleric acid	

Physical and Chemical Properties

Quantitative data for 2-bromo-3-methylbutanoic acid (primarily for the racemic mixture) is summarized below.

Property	Value	Reference
Appearance	White to beige crystalline powder or chunks	
Melting Point	39-42 °C	
Boiling Point	124-126 °C at 20 mmHg	
Solubility	Soluble in alcohol and diethyl ether; very slightly soluble in water.	
Optical Rotation	For (R)-enantiomer: $[\alpha]22/D$ +21° (c = 37 in benzene)	_



Experimental Protocols Synthesis of α-Bromoisovaleric Acid (Racemic)

The following protocol for the synthesis of the racemic mixture, α -bromoisovaleric acid, is adapted from Organic Syntheses.[1][2]

Materials:

- Isovaleric acid monohydrate (1 kg)
- Benzene (500 ml)
- Dry bromine (1.5 kg, 480 ml)
- Phosphorus trichloride (15 ml)
- Concentrated ammonium hydroxide (sp. gr. 0.90)

Procedure:

- Dehydration of Isovaleric Acid: In a 3-liter round-bottomed flask, combine 1 kg of commercial isovaleric acid monohydrate with 500 ml of benzene. Distill the mixture using a short column until the vapor temperature reaches 100°C to remove water and benzene.
- Bromination: Cool the residue and place 878 g (934 ml, 8.6 moles) of the dried isovaleric acid into a 3-liter round-bottomed flask equipped with a long reflux condenser. The top of the condenser should be connected to a gas-absorption trap. Add 1.5 kg (480 ml) of dry bromine, followed by 15 ml of phosphorus trichloride, through the condenser.
- Reaction: Heat the mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine in the condenser disappears. Add another 25 ml portion of bromine and continue heating until the color dissipates.
- Completion and Distillation: Slowly raise the bath temperature to 100–105°C and maintain for 1.5–2 hours. Transfer the crude bromo acid to a 2-liter modified Claisen flask and distill under reduced pressure. The fraction boiling at 110–125°C/15 mm is collected. The yield is approximately 87.5–88.6%.



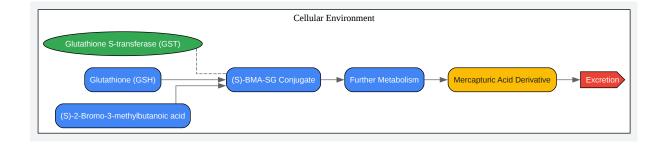
• Amination to dl-Valine (Optional): To 2 liters of technical ammonium hydroxide in a 3-liter round-bottomed flask, add 330 g (1.82 moles) of α-bromoisovaleric acid. Securely stopper the flask and let it stand at room temperature for one week.

Biological Significance and Metabolism

(S)-2-Bromo-3-methylbutanoic acid and its (R)-enantiomer have been studied in the context of their stereoselective conjugation with glutathione (GSH). This metabolic pathway is crucial for the detoxification of xenobiotics.

Glutathione Conjugation Pathway

The conjugation of α -bromoisovaleric acid with glutathione is stereoselective. Studies have shown that the (S)-enantiomer is conjugated with glutathione at a faster rate than the (R)-enantiomer. This process is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted.



Click to download full resolution via product page

Caption: Glutathione conjugation pathway of (S)-2-Bromo-3-methylbutanoic acid.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [CAS number and molecular formula of (S)-2-Bromo-3-methylbutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1584029#cas-number-and-molecular-formula-of-s-2-bromo-3-methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com